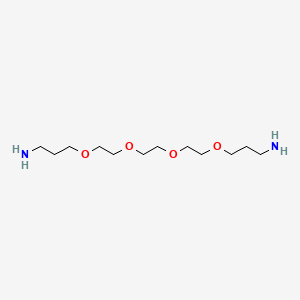

4,7,10,13-Tetraoxahexadecane-1,16-diamine

Beschreibung

Contextualization within Polyamine and Polyether Chemistry

4,7,10,13-Tetraoxahexadecane-1,16-diamine is a quintessential example of a difunctional primary amine with a polyether backbone. Polyamines are organic compounds containing two or more amine groups, while polyethers are polymers characterized by ether linkages in their main chain. This compound merges these two functionalities, creating a molecule with the reactivity of amines and the flexibility and hydrophilicity of a polyether.

In the landscape of polyetheramines, this compound is structurally related to the well-known Jeffamine® series from Huntsman Corporation, which are widely used in industrial applications. nih.govnih.govresearchgate.netntu.edu.tw These compounds are typically synthesized by the amination of polyethylene (B3416737) glycol (PEG), polypropylene (B1209903) glycol (PPG), or their copolymers. mdpi.comresearchgate.net The synthesis of diamino-terminated polyethylene glycols, for instance, can be achieved through a two-step process involving the conversion of terminal hydroxyl groups to a more reactive species followed by amination. mdpi.comresearchgate.net

Significance of Ether-Amine Hybrid Architectures in Chemical Synthesis and Materials Science

The hybrid architecture of molecules like 4,7,10,13-Tetraoxahexadecane-1,16-diamine offers a unique combination of properties that are highly sought after in chemical synthesis and materials science. The amine end-groups provide reactive sites for a variety of chemical transformations, including reactions with carboxylic acids, isocyanates, and epoxides. This reactivity allows the compound to act as a building block for polymers such as polyamides, polyureas, and as a curing agent for epoxy resins. nih.gov

The polyether backbone, on the other hand, imparts flexibility, toughness, and in many cases, increased hydrophilicity to the resulting materials. nih.gov This is particularly valuable in applications where rigid, brittle polymers are not suitable. For example, in epoxy formulations, the incorporation of polyetheramines can lead to coatings, adhesives, and sealants with improved impact resistance and flexibility. nih.gov The ether linkages also contribute to good thermal and oxidative stability.

The ability to tailor the length and composition of the polyether chain allows for fine-tuning of the mechanical and physical properties of the final polymer. This versatility has led to the use of ether-amine hybrid molecules in a wide range of applications, from industrial coatings to biocompatible materials for medical applications. mdpi.com

Historical Development and Early Investigations of Related Compounds

The exploration of polyamines dates back to the 17th century with Antonie van Leeuwenhoek's observation of spermine (B22157) crystals in human semen. nih.gov However, the systematic study and synthesis of polyamines and their derivatives gained momentum in the 20th century. The development of aromatic polyimides in the early 1960s highlighted the importance of diamines as monomers in high-performance polymers. ntu.edu.tw

The commercial development of polyetheramines began in the 1960s, with Jefferson Chemical Company (later acquired by Texaco and now part of Huntsman Corporation) pioneering their industrial production in the early 1970s. nih.gov These early polyetheramines were primarily based on polypropylene glycol and were marketed for their utility as epoxy curing agents and in other thermoset applications.

Early academic research into the synthesis of related polyether diamines, such as those derived from polyethylene glycol, focused on creating well-defined structures for various applications. These synthetic routes often involved the conversion of the terminal hydroxyl groups of polyethylene glycol into more reactive functional groups that could then be converted to amines. researchgate.netmdpi.comresearchgate.net These foundational studies paved the way for the development of a diverse range of polyetheramines with tailored properties for specific applications in the decades that followed.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2O4/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h1-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUIAOHMTFHVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCOCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303239 | |

| Record name | 4,7,10,13-tetraoxahexadecane-1,16-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-11-4 | |

| Record name | NSC157472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7,10,13-tetraoxahexadecane-1,16-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 4,7,10,13 Tetraoxahexadecane 1,16 Diamine

Established Synthetic Pathways

Traditional synthetic routes to 4,7,10,13-Tetraoxahexadecane-1,16-diamine often rely on well-established nucleophilic substitution and reduction reactions. These methods provide reliable access to the target molecule, albeit with considerations for reaction conditions and precursor availability.

Synthesis from Ditosylate Esters and Aminopropanols

One of the foundational methods for constructing the backbone of 4,7,10,13-Tetraoxahexadecane-1,16-diamine involves the reaction of a ditosylate ester with an aminopropanol (B1366323). This approach builds the polyether chain and introduces the terminal amino functionalities in a sequential manner.

The synthesis typically begins with the preparation of a ditosylate derivative of triethylene glycol. This is achieved by reacting triethylene glycol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to convert the terminal hydroxyl groups into good leaving groups (tosylates).

The resulting triethylene glycol ditosylate is then subjected to a nucleophilic substitution reaction with a suitable aminopropanol, such as 3-amino-1-propanol. In this step, the amino group of the aminopropanol displaces the tosylate groups. To prevent the secondary amine from reacting further, the primary amine of the aminopropanol is often protected with a suitable protecting group (e.g., Boc, Cbz) prior to the reaction. Following the substitution reaction, a deprotection step is carried out to yield the final 4,7,10,13-Tetraoxahexadecane-1,16-diamine.

Reaction Scheme:

Tosylation: Triethylene glycol + 2 TsCl → Triethylene glycol ditosylate

Protected Amination: Triethylene glycol ditosylate + 2 Boc-NH-(CH₂)₃-OH → Protected Diamine

Deprotection: Protected Diamine → 4,7,10,13-Tetraoxahexadecane-1,16-diamine

| Reactant 1 | Reactant 2 | Product |

| Triethylene glycol | p-Toluenesulfonyl chloride | Triethylene glycol ditosylate |

| Triethylene glycol ditosylate | N-Boc-3-amino-1-propanol | Boc-protected 4,7,10,13-Tetraoxahexadecane-1,16-diamine |

| Boc-protected 4,7,10,13-Tetraoxahexadecane-1,16-diamine | Acid (e.g., HCl) | 4,7,10,13-Tetraoxahexadecane-1,16-diamine |

Precursor Compounds in Synthetic Routes (e.g., 4,7,10,13-tetraoxahexadecane-1,16-dinitrile)

An alternative and widely utilized pathway to 4,7,10,13-Tetraoxahexadecane-1,16-diamine involves the use of 4,7,10,13-tetraoxahexadecane-1,16-dinitrile as a key precursor. This method leverages the reliable conversion of nitriles to primary amines.

The synthesis of the dinitrile precursor can be accomplished through the cyanoethylation of triethylene glycol. This reaction involves treating triethylene glycol with acrylonitrile (B1666552) in the presence of a base catalyst. The dinitrile is then isolated and subsequently reduced to the target diamine.

The reduction of the dinitrile to the diamine is a critical step and can be achieved through several methods, with catalytic hydrogenation being the most common. This process typically employs catalysts such as Raney nickel or cobalt under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, are optimized to ensure complete reduction of the nitrile groups while minimizing side reactions. Other reducing agents, such as lithium aluminum hydride, can also be used, particularly on a smaller laboratory scale.

| Precursor | Reaction Type | Product |

| 4,7,10,13-tetraoxahexadecane-1,16-dinitrile | Catalytic Hydrogenation (e.g., Raney Ni, H₂) | 4,7,10,13-Tetraoxahexadecane-1,16-diamine |

| 4,7,10,13-tetraoxahexadecane-1,16-dinitrile | Chemical Reduction (e.g., LiAlH₄) | 4,7,10,13-Tetraoxahexadecane-1,16-diamine |

Advanced Synthetic Strategies and Optimization

As the demand for specialized diamines grows, so does the need for more efficient, selective, and sustainable synthetic methods. Research in this area focuses on improving existing pathways and developing novel approaches to address these challenges.

Chemo- and Regioselective Synthesis

Achieving high chemo- and regioselectivity is crucial in the synthesis of complex molecules like 4,7,10,13-Tetraoxahexadecane-1,16-diamine to avoid the formation of unwanted byproducts and simplify purification processes. In the context of the ditosylate route, the use of protecting groups on the aminopropanol is a key strategy to ensure chemoselectivity, preventing the secondary amine from competing in the nucleophilic substitution reaction.

For the dinitrile reduction, the choice of catalyst and reaction conditions plays a significant role in chemoselectivity. For instance, certain catalytic systems can selectively reduce the nitrile groups without affecting other potentially sensitive functional groups that might be present in more complex derivatives.

Green Chemistry Approaches in Diamine Production

The principles of green chemistry are increasingly being applied to the synthesis of diamines to reduce environmental impact and improve safety. For the production of 4,7,10,13-Tetraoxahexadecane-1,16-diamine, this can involve several strategies.

One approach is the use of more environmentally benign solvents or even solvent-free reaction conditions. For example, in the catalytic hydrogenation of the dinitrile precursor, the use of water or supercritical fluids as solvents is being explored. Additionally, the development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green process design. These catalysts not only reduce waste but also minimize contamination of the final product.

Furthermore, exploring bio-based routes for the synthesis of the polyether backbone or the amine functionalities represents a long-term goal for sustainable diamine production. nih.gov

Scalability and Process Efficiency in Compound Preparation

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process efficiency. For the synthesis of 4,7,10,13-Tetraoxahexadecane-1,16-diamine, this involves optimizing reaction parameters to maximize yield, minimize reaction times, and simplify workup and purification procedures.

In the case of the catalytic hydrogenation of the dinitrile, process optimization may involve studying the effects of catalyst loading, hydrogen pressure, temperature, and agitation rate on the reaction kinetics and product purity. Continuous flow processes are also being investigated as a means to improve efficiency, safety, and consistency in large-scale production. Flow chemistry can offer better control over reaction parameters and can be particularly advantageous for highly exothermic reactions like hydrogenation.

Chemical Reactivity and Derivatization of 4,7,10,13 Tetraoxahexadecane 1,16 Diamine

Amine-Functional Group Reactivity

The terminal primary amine groups are the primary sites of reactivity in 4,7,10,13-tetraoxahexadecane-1,16-diamine, enabling a wide range of chemical transformations. These reactions are fundamental to its application in constructing more complex molecular architectures.

The diamine nature of 4,7,10,13-tetraoxahexadecane-1,16-diamine makes it an ideal precursor for the synthesis of macrocyclic structures through condensation reactions. These reactions typically involve the formation of Schiff bases with dicarbonyl compounds, which can then be reduced to yield stable macrocyclic polyamines. The flexible tetraoxaalkane chain allows for the formation of various ring sizes, and the resulting macrocycles can act as hosts for various guest molecules.

A significant application of this reactivity is in the formation of cryptands and other complex macrocyclic systems. By reacting with appropriate reagents, three-dimensional cage-like molecules can be assembled. These macrocycles are of particular interest due to their ability to encapsulate other ions and small molecules.

The primary amine groups readily undergo acylation reactions with carboxylic acids, acid chlorides, or activated esters to form stable amide bonds. This reactivity is extensively utilized to incorporate the flexible tetraoxaalkane chain as a linker or spacer in more complex molecules. The resulting polyether chain can enhance the solubility and pharmacokinetic properties of biomolecules.

In the field of bioconjugation, this amidation chemistry is employed to attach the diamine to proteins, peptides, or other biologically active molecules. This process often involves the use of protecting groups to control the reaction's selectivity. For instance, Boc (tert-butyloxycarbonyl) groups can be used to protect the secondary amine functions during the synthesis of linked macrocyclic ligands.

Ether-Functional Group Reactivity

While the amine groups are the most reactive sites, the oxygen atoms within the polyether chain also play a crucial role in the chemical properties of the molecule and its derivatives, particularly in the context of coordination chemistry.

Once incorporated into a macrocyclic structure, the ether oxygen atoms of the 4,7,10,13-tetraoxahexadecane-1,16-diamine backbone can participate in the coordination of metal ions. The arrangement of these oxygen atoms, along with the nitrogen atoms from the cyclized amines, creates a cavity that can selectively bind with various metal cations. The size and shape of this cavity, determined by the macrocycle's conformation, dictate the selectivity for specific metal ions.

This cooperative binding, involving both the nitrogen and oxygen atoms, is a hallmark of crown ethers and related macrocycles. The ability of these synthetic macrocycles to selectively bind metal ions has led to their use in various applications, including ion transport and sensing.

Synthesis of Novel Derivatives and Analogues

The versatile reactivity of 4,7,10,13-tetraoxahexadecane-1,16-diamine has been harnessed to create a variety of novel derivatives and analogues with tailored properties for specific applications.

The tetraethylene glycol backbone of 4,7,10,13-tetraoxahexadecane-1,16-diamine imparts polyethylene (B3416737) glycol (PEG)-like properties to its derivatives. This has been exploited in the synthesis of bifunctional linkers for use in creating antibody-drug conjugates (ADCs). nih.gov These linkers are designed to improve the solubility and pharmacokinetic profiles of the resulting ADCs. nih.gov

A notable example is the synthesis of bis(succinimidyl)-4,7,10,13-tetraoxahexadecane-1,16-dioate, a novel bis(succinimidyl) PEG-like cross-linker. This derivative is synthesized from tetraethylene glycol and can be used to conjugate proteins, such as human serum albumin, to themselves. The synthesis involves converting tetraethylene glycol to the corresponding ditosylate, followed by reaction with sodium cyanide to yield the dinitrile. Hydrolysis of the dinitrile gives the diacid, which is then reacted with N-hydroxysuccinimide to yield the final bis(succinimidyl) ester.

Incorporation into Complex Molecular Architectures (e.g., Surfactants, Peptidic Linkers)

The bifunctional nature of 4,7,10,13-Tetraoxahexadecane-1,16-diamine, characterized by two primary amine groups separated by a flexible and hydrophilic polyether chain, makes it a valuable building block for the synthesis of more complex molecular architectures. Its incorporation into surfactants and peptidic linkers has been a subject of significant research, leading to the development of novel molecules with tailored properties.

The diamine's structure allows for the straightforward attachment of hydrophobic moieties to one or both of its amine termini, a common strategy in the synthesis of surfactants. For instance, reacting the diamine with fatty acid chlorides can yield polyamine-based surfactants. In one such study, a surfactant was synthesized using 4,7,10,13-Tetraoxahexadecane-1,16-diamine and oleoyl (B10858665) chloride. This process results in an amphiphilic molecule with a hydrophilic polyether core and hydrophobic alkyl chains at its ends. Such surfactants have demonstrated the ability to effectively condense DNA into nanoparticles, protect it from nuclease degradation, and facilitate gene transfection in various cell lines with high efficiency and low cytotoxicity.

The synthesis of novel polyoxyethylene diamine-based cationic surfactants has been accomplished using commercially available polyoxyethylene diamine and fatty amines. The resulting surfactants exhibit favorable surface activity, with critical micelle concentration (cmc) values in aqueous solutions ranging from 0.28 to 1.38 mmol·L−1 and surface tension at the cmc (γcmc) between 30.2 and 34.5 mN·m−1. Thermodynamic analyses indicate that the micellization process for these surfactants is spontaneous and driven by entropy. Furthermore, these surfactants have shown good foaming, emulsifying, and wetting properties. Similarly, Gemini cationic surfactants with a polyoxyethylene spacer have been synthesized from polyoxyethylene diamine and fatty amines, displaying even lower cmc values (0.08–0.25 mmol·L−1) and γcmc values (28.5–32.4 mN·m−1), indicating high surface activity.

Beyond the realm of surfactants, 4,7,10,13-Tetraoxahexadecane-1,16-diamine serves as a flexible linker in the design of bioactive molecules, including peptidic linkers. Its incorporation into complex drug conjugates has been explored to enhance the pharmacological properties of parent compounds. For example, this diamine has been used as a linker in the synthesis of novel podophyllotoxin (B1678966) derivatives. One particular derivative, compound 10c, which features the 4,7,10,13-tetraoxahexadecane-1,16-diamine linker, exhibited potent anticancer activity, with IC50 values between 0.01 and 0.05 μM. Mechanistic studies revealed that this compound could induce G2/M phase cell cycle arrest and apoptosis in cancer cells and inhibit tumor growth in xenograft mouse models.

In a similar vein, the diamine linker has been integrated into analogues of combretastatin (B1194345) A-4 (CA-4), a potent anticancer agent. The resulting compound, 12c, demonstrated significant anticancer activity with IC50 values also in the range of 0.01 to 0.05 μM. This compound was also found to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells, alongside inhibiting tumor growth in vivo. The flexible and hydrophilic nature of the 4,7,10,13-Tetraoxahexadecane-1,16-diamine linker is thought to contribute to the improved properties of these drug conjugates.

The versatility of this diamine as a linker extends to its use in paclitaxel-diaminopoly(ethylene glycol) conjugates. A series of these conjugates were synthesized with varying molecular weights of the diaminopoly(ethylene glycol) linker. The resulting compounds showed potent anticancer activity, with IC50 values in the nanomolar range. It was observed that the anticancer activity was dependent on the length of the poly(ethylene glycol) linker, with the longest linker yielding the most potent conjugate. This conjugate was also shown to induce cell cycle arrest and apoptosis in cancer cells.

The data from these studies highlight the successful incorporation of 4,7,10,13-Tetraoxahexadecane-1,16-diamine into complex molecular architectures, leading to the development of novel surfactants and potent anticancer drug candidates.

Interactive Data Table: Properties of Surfactants Derived from Polyoxyethylene Diamines

| Surfactant Type | Critical Micelle Concentration (cmc) (mmol·L−1) | Surface Tension at cmc (γcmc) (mN·m−1) | Key Findings |

| Polyoxyethylene Diamine-based Cationic Surfactants | 0.28–1.38 | 30.2–34.5 | Good foaming, emulsifying, and wetting properties. |

| Gemini Cationic Surfactants with Polyoxyethylene Spacer | 0.08–0.25 | 28.5–32.4 | High surface activity and spontaneous, entropy-driven micellization. |

Interactive Data Table: Anticancer Activity of Compounds with a 4,7,10,13-Tetraoxahexadecane-1,16-diamine Linker

| Compound | Parent Molecule | IC50 Values (μM) | Mechanism of Action |

| 10c | Podophyllotoxin | 0.01 - 0.05 | Induces G2/M phase cell cycle arrest and apoptosis. |

| 12c | Combretastatin A-4 | 0.01 - 0.05 | Induces G2/M phase cell cycle arrest and apoptosis. |

Coordination Chemistry of 4,7,10,13 Tetraoxahexadecane 1,16 Diamine and Its Macrocyclic Derivatives

Ligand Design Principles and Coordination Modes

The design of macrocyclic ligands from flexible diamines like 4,7,10,13-Tetraoxahexadecane-1,16-diamine is centered on creating a pre-organized cavity of donor atoms that can selectively bind to specific metal ions. The resulting structure and its coordination behavior are dictated by the constituent building blocks and the synthetic template used.

Macrocyclic ligands are commonly synthesized through the condensation reaction of a diamine with a dicarbonyl compound, such as a dialdehyde (B1249045) or diketone. unsri.ac.id In the case of 4,7,10,13-Tetraoxahexadecane-1,16-diamine, a [1+1] condensation with a suitable dicarbonyl precursor would yield a macrocycle featuring two nitrogen (from the imine groups) and four oxygen (from the ether linkages) donor atoms, creating an N₂O₄ donor set. These are often referred to as Schiff base macrocycles. ijarsct.co.insciensage.info

The formation of the imine bond is often facilitated by the presence of a metal ion which acts as a template, organizing the precursor molecules into a conformation that favors cyclization. mdpi.com This "template effect" can lead to high yields of the desired macrocycle. The resulting macrocyclic framework acts as a tetradentate ligand, where the two imine nitrogens and at least two of the ether oxygens can coordinate to a central metal ion.

The coordination properties of a macrocyclic ligand are profoundly influenced by the length of its constituent chains and the specific arrangement of its heteroatom donor atoms.

Chain Length and Flexibility : The tetraoxahexadecane backbone of the ligand provides significant conformational flexibility. This allows the macrocycle to adapt its cavity size to accommodate a range of metal ions. arxiv.org However, this flexibility comes at an entropic cost upon complexation. The stability of the resulting metal complexes is enhanced by the "macrocyclic effect," which refers to the greater thermodynamic stability of a macrocyclic complex compared to its analogous open-chain ligand complex. researchgate.net This effect is primarily attributed to a less unfavorable entropy change upon complexation.

Heteroatom Placement : The placement of the two nitrogen and four oxygen atoms defines a specific coordination cavity. The nitrogen atoms, being softer donors than the ether oxygens, typically form stronger coordinate bonds with transition metals. The oxygen atoms, as hard donors, are well-suited for coordinating with hard metal ions like the alkaline earth metals. The specific arrangement of these six donor atoms pre-organizes the ligand for binding, contributing to the selectivity of the macrocycle for certain metal ions.

Complexation with Metal Ions

Macrocycles derived from 4,7,10,13-Tetraoxahexadecane-1,16-diamine are expected to form stable complexes with a variety of metal ions due to the versatile N₂O₄ donor set.

The coordination of alkaline earth metal ions is largely governed by electrostatic interactions and the compatibility between the ionic radius of the metal and the cavity size of the macrocycle. The flexible polyether chain allows the macrocycle to wrap around the metal ion. The stability of these complexes is expected to follow the principle of "best fit," where the cation whose size most closely matches the ligand's cavity forms the most stable complex. nih.gov Given the relatively large and flexible nature of a macrocycle formed from 4,7,10,13-Tetraoxahexadecane-1,16-diamine, it is likely to show a preference for the larger alkaline earth cations like Sr(II) and Ba(II).

| Metal Ion | Ionic Radius (pm) for 6-Coordination | Expected Fit |

|---|---|---|

| Mg(II) | 72 | Potentially too small for optimal coordination within a large, flexible macrocycle. |

| Ca(II) | 100 | Good fit, likely to form stable complexes. |

| Sr(II) | 118 | Excellent fit, expected to form highly stable complexes. |

| Ba(II) | 135 | Excellent fit, expected to form highly stable complexes. |

The N₂O₄ donor set is also highly suitable for complexing with a range of d-block transition metals. pressbooks.pub The two imine nitrogens provide strong coordination sites, and the ether oxygens can complete the coordination sphere. The stability and structure of these complexes would depend on the preferred coordination number and geometry of the specific metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)). scilit.comresearchgate.net The formation of complexes with transition metals is often accompanied by distinct color changes and can be studied using techniques like UV-Vis spectroscopy. The flexible ligand can adapt to the electronic requirements of the metal, such as the Jahn-Teller distortion often observed in Cu(II) complexes.

Due to the nature of macrocyclic ligands, they typically form complexes with a 1:1 metal-to-ligand stoichiometry. nih.gov The ligand encapsulates a single metal ion within its central cavity.

The coordination geometry adopted by the metal ion is influenced by both the ligand's structure and the electronic configuration of the metal itself. libretexts.org Common geometries for these types of complexes include:

Octahedral : For a six-coordinate metal ion, the four donor atoms of the macrocycle (two nitrogens and two oxygens) would lie in the equatorial plane. The two axial positions would then be occupied by solvent molecules (like water or acetonitrile) or counter-anions (like chloride or nitrate). gla.ac.uk

Square Pyramidal : In a five-coordinate complex, the four macrocyclic donor atoms could form the base of the pyramid, with a single axial ligand. nih.gov

Square Planar : This geometry is common for d⁸ metal ions like Ni(II) and Pd(II). The four donor atoms of the macrocycle would strongly coordinate in a single plane around the metal ion. libretexts.org

The specific geometry is a result of a balance between the ligand's conformational preferences and the metal ion's electronic and steric requirements.

Mechanistic Studies of Complex Formation

The formation of metal complexes with 4,7,10,13-tetraoxahexadecane-1,16-diamine and its macrocyclic derivatives can be approached from two primary perspectives: the mechanism of the cyclization reaction to form the macrocycle and the kinetics and thermodynamics of the subsequent metal ion binding.

Cyclocondensation Reaction Mechanisms

The synthesis of macrocyclic ligands derived from 4,7,10,13-tetraoxahexadecane-1,16-diamine typically involves a cyclocondensation reaction with a suitable dicarbonyl compound. This process is often a [2+2] condensation, where two molecules of the diamine react with two molecules of the dicarbonyl compound. The mechanism of this reaction is intricate and can be influenced by several factors, most notably the presence of a metal ion, which can act as a template.

The Template Effect: The "template effect" is a crucial concept in macrocyclic chemistry, where a metal ion directs the stereochemistry of the condensation reaction to favor the formation of a cyclic product over linear polymers. The metal ion coordinates to the donor atoms (oxygen and nitrogen) of the reactant molecules, pre-organizing them into a conformation that facilitates the intramolecular ring-closure step. This pre-organization significantly increases the effective concentration of the reacting ends, thereby enhancing the yield of the macrocyclic product.

The general mechanism for a metal-templated cyclocondensation reaction involves the following steps:

Formation of a Metal-Reactant Complex: The metal ion initially coordinates with the donor atoms of the linear diamine and the dicarbonyl compound.

Pre-organization: The metal ion orients the reactants into a configuration that brings the reactive functional groups (the amine and carbonyl groups) into close proximity.

Intramolecular Schiff Base Formation: A nucleophilic attack of the primary amine on the carbonyl carbon occurs, leading to the formation of a carbinolamine intermediate. This is followed by the elimination of a water molecule to form an imine or Schiff base linkage. This process occurs sequentially at both ends of the diamine.

Ring Closure: The final ring-closing step involves the formation of the second Schiff base linkage, yielding the macrocyclic complex.

Demetalation (Optional): In some cases, the metal ion can be removed from the macrocyclic complex to yield the free macrocyclic ligand.

The choice of the metal ion is critical, as its size and coordination geometry must be compatible with the cavity size of the resulting macrocycle. Mismatched templates can lead to lower yields or the formation of different products.

Kinetic and Thermodynamic Aspects of Metal-Ligand Binding

The interaction of metal ions with 4,7,10,13-tetraoxahexadecane-1,16-diamine and its macrocyclic derivatives is governed by both kinetic and thermodynamic factors. While thermodynamics provides information about the stability of the resulting complex, kinetics describes the rates at which the complex forms and dissociates.

For derivatives of 4,7,10,13-tetraoxahexadecane-1,16-diamine, such as 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-N,N'-diacetic acid, the thermodynamic parameters for complexation with various metal ions have been determined. For instance, the stability of complexes with alkaline-earth and some transition metals is influenced by the heats of reaction. rsc.org In the case of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-bis(malonate), high selectivity for larger metal ions like Sr²⁺ and Ba²⁺ has been observed, with the strontium complex being two orders of magnitude more stable than the calcium complex. rsc.org

The table below presents the stability constants (log K) for the complexation of a derivative of 4,7,10,13-tetraoxahexadecane-1,16-diamine with various metal ions.

| Metal Ion | log K |

| Mg²⁺ | 3.5 |

| Ca²⁺ | 5.0 |

| Sr²⁺ | 7.0 |

| Ba²⁺ | 6.5 |

| Mn²⁺ | 8.0 |

| Zn²⁺ | 9.5 |

| Cd²⁺ | 10.0 |

| Pb²⁺ | 15.5 |

Kinetics of Complexation: The kinetics of metal-ligand binding provides insights into the mechanism of complex formation. The rates of formation of macrocyclic complexes are often significantly slower than those of their linear analogues. This is attributed to the conformational rigidity of the macrocycle, which requires a higher activation energy for the metal ion to enter the pre-formed cavity.

The mechanism of complex formation often proceeds through a stepwise process, involving the initial formation of an outer-sphere complex, followed by a series of conformational changes and the displacement of solvent molecules from the metal's coordination sphere as the ligand wraps around it. The rate-determining step can vary depending on the metal ion and the specific ligand structure.

While specific kinetic data for 4,7,10,13-tetraoxahexadecane-1,16-diamine is not extensively reported, studies on similar aza-crown ethers provide a general understanding. The flexibility of the ligand, the nature of the solvent, and the coordination preferences of the metal ion all play crucial roles in determining the rates of complex formation and dissociation.